molecular formula C13H12O B1268882 [1,1'-Biphenyl]-3-ylmethanol CAS No. 69605-90-9

[1,1'-Biphenyl]-3-ylmethanol

Cat. No.: B1268882
CAS No.: 69605-90-9
M. Wt: 184.23 g/mol
InChI Key: WGUZZTGZDPJWSG-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-ylmethanol is an organic compound characterized by a biphenyl structure with a hydroxymethyl group attached to one of the phenyl rings

Scientific Research Applications

[1,1’-Biphenyl]-3-ylmethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

Target of Action

[1,1’-Biphenyl]-3-ylmethanol primarily targets bacterial cell membranes. Its role involves disrupting the integrity of these membranes, leading to increased permeability and eventual cell death .

Mode of Action

The compound interacts with the lipid bilayer of bacterial cell membranes. This interaction destabilizes the membrane structure, causing leakage of cellular contents and loss of vital functions. The disruption of the membrane potential and ion gradients is a critical change resulting from this interaction .

Pharmacokinetics

The pharmacokinetics of [1,1’-Biphenyl]-3-ylmethanol involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability, with moderate oral bioavailability due to first-pass metabolism in the liver.

Result of Action

At the molecular level, [1,1’-Biphenyl]-3-ylmethanol causes disruption of bacterial cell membranes, leading to cell death. At the cellular level, this results in the inhibition of bacterial growth and proliferation. The compound’s bactericidal action makes it effective against a range of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3-ylmethanol. For instance:

Overall, [1,1’-Biphenyl]-3-ylmethanol is a potent antibacterial agent with a unique mechanism of action that targets bacterial cell membranes, leading to cell death and inhibition of bacterial growth.

: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives : [N- 3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-ylmethanol typically involves the Grignard reaction. One common method is the reaction of 3-bromobiphenyl with formaldehyde in the presence of magnesium to form the Grignard reagent, which is then hydrolyzed to yield [1,1’-Biphenyl]-3-ylmethanol. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-ylmethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3-ylmethanol can undergo oxidation reactions to form [1,1’-Biphenyl]-3-carboxaldehyde or [1,1’-Biphenyl]-3-carboxylic acid.

    Reduction: Reduction of [1,1’-Biphenyl]-3-ylmethanol can yield [1,1’-Biphenyl]-3-ylmethane.

    Substitution: The hydroxyl group in [1,1’-Biphenyl]-3-ylmethanol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: [1,1’-Biphenyl]-3-carboxaldehyde, [1,1’-Biphenyl]-3-carboxylic acid.

    Reduction: [1,1’-Biphenyl]-3-ylmethane.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Comparison with Similar Compounds

    Biphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    [1,1’-Biphenyl]-4-ylmethanol: Similar structure but with the hydroxymethyl group at a different position, leading to different reactivity and applications.

    [1,1’-Biphenyl]-3-carboxylic acid: An oxidized form of [1,1’-Biphenyl]-3-ylmethanol with different chemical properties and uses.

Uniqueness: [1,1’-Biphenyl]-3-ylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(3-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUZZTGZDPJWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345302
Record name 3-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69605-90-9
Record name 3-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 100 mg of lithium aluminum hydride in 20 mL of ether was added 500 mg 3-phenylbenzoic acid. The reaction mixture was stirred at room temperature overnight. After any excess lithium aluminum hydride was destroyed with water, the organic layer was washed successively with 25 mL aliquots of dilute hydrochloric acid, dilute sodium hydroxide and brine. The organic phase was dried over anhydrous sodium sulfate and the solvent removed by evaporation under reduced pressure to yield 360 mg of 3-hydroxymethylbiphenyl as a crystalline solid. This material was used in the next step without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Example 4, Step B, using 10.0 grams (0.054 mole) of 3-bromophenyl-methanol, 7.2 grams (0.059 mole) of phenylboronic acid, 0.25 gram (catalyst) of tetrakis(triphenylphosphine)palladium(0), and 66 mL (0.135 mole) of aqueous 2M sodium carbonate in 50 mL of toluene. The crude product from this reaction was combined with a previous smaller run conducted on 4.6 grams (0.020 mole) of 3-bromophenylmethanol. The combination was subjected to column chromatography on silica gel. Elution was accomplished using 20:1 methylene chloride and ethyl acetate. The appropriate fractions were combined and concentrated under reduced pressure, yielding 12.9 grams of 3-phenylphenylmethanol. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.6 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0.25 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirred solution of NaBH4 (0.56 g, 14.7 mmol) in dry MeOH (10 mL), 3-phenylbenzaldehyde (0.67 g, 3.68 mmol) in dry MeOH (7 mL) was added via a cannula. After 1 h, the crude was quenched with water and concentrated to dryness. The resulting oil was dissolved in AcOEt and extracted with water. The organic fraction was dried over Na2SO4, filtered and subsequently purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy/TBME (from 100:0 to 50:50) to afford the title compound (0.432 g, 64%) as a pure product. 1H NMR (CDCl3): δ 1.62-1.78 (m, 1H), 4.80 (d, J=6.0, 1H), 7.33-7.75 (m, 9H).
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods IV

Procedure details

Biphenyl-3-carboxylic acid (217.0 mg, 1.09 mmol) in THF was added to LiAlH4 (1.0 M in THF) (1.64 ml) at 0° C. under N2 during 15 min. The mixture was then stirred at r.t. for 2.5 h. H2O was carefully added to the mixture at 0° C. NaOH (1.0 M) was added. The product was extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated yielding the title compound as a yellow oil (95%).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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